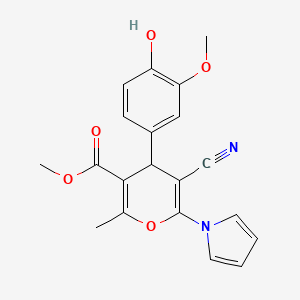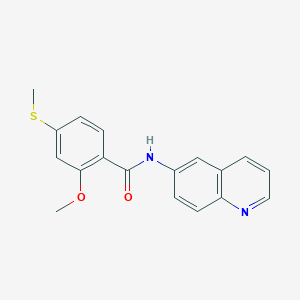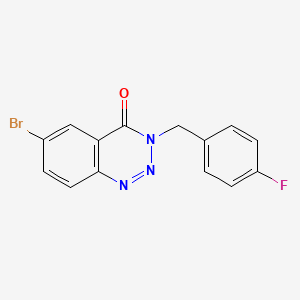
methyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate: is a complex organic compound with a unique structure that combines various functional groups, including cyano, hydroxy, methoxy, and pyrrol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of aldehydes, ketones, and nitriles in the presence of catalysts such as Lewis acids or bases to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.
Industry
In the material science industry, this compound can be used in the development of new materials with specific properties such as conductivity, fluorescence, or mechanical strength.
Mécanisme D'action
The mechanism of action of methyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets may include kinases, G-protein coupled receptors, or ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-cyano-4-(4-hydroxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
- Methyl 5-cyano-4-(3-methoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Uniqueness
The presence of both hydroxy and methoxy groups on the phenyl ring, along with the cyano and pyrrol groups, gives methyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate unique chemical properties
Propriétés
Formule moléculaire |
C20H18N2O5 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
methyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H18N2O5/c1-12-17(20(24)26-3)18(13-6-7-15(23)16(10-13)25-2)14(11-21)19(27-12)22-8-4-5-9-22/h4-10,18,23H,1-3H3 |
Clé InChI |
MQVWSMKBKBGEGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(O1)N2C=CC=C2)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B11488478.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B11488498.png)
![(4Z)-4-[2-(2,4-dimethoxyphenyl)hydrazinylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11488500.png)

![1-({5-[(2-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11488505.png)

![N-cyclopropyl-3-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzenesulfonamide](/img/structure/B11488515.png)
![5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11488519.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B11488520.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488523.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11488532.png)
![1,5-dimethyl-4-(propan-2-yl)-2-(4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11488536.png)

![3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11488550.png)
